10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound features a complex tricyclic framework (tricyclo[7.3.1.0²,⁷]) with fused oxygen- and nitrogen-containing rings. Key structural elements include:
- 8-oxa-10,12-diazatricyclo core: A central bicyclic system integrating two nitrogen atoms (positions 10 and 12) and one oxygen atom (position 8).
- Substituents: A 2,3-dihydro-1,4-benzodioxin group at position 10, a methoxy group at position 6, and a methyl group at position 7.
- Functional groups: A ketone at position 11 and conjugated double bonds in the tricyclic system.
Properties
IUPAC Name |
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20-11-14(13-4-3-5-16(24-2)18(13)27-20)21-19(23)22(20)12-6-7-15-17(10-12)26-9-8-25-15/h3-7,10,14H,8-9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSIQCMIMLHYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. One common synthetic route starts with the preparation of the benzodioxin ring, which can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodioxin ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The 2,3-dihydrobenzodioxin group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, similar to the naphthalenyl group in the PLK1 inhibitor .
- Functional Group Variations: The ketone at position 11 (target compound) vs. sulfonyl or piperazino groups in analogs influences solubility and target selectivity.
Functional and Pharmacokinetic Comparisons
A. Bioactivity Profiles
- Anticancer Potential: The PLK1 inhibitor () and SK2 () demonstrate antiproliferative effects via kinase inhibition or oxidative stress induction. The target compound’s methoxy group may reduce metabolic clearance compared to SK2’s nitro group .
- Antiviral Activity : Compound 7 () blocks viral entry via spike protein interference. The target compound’s benzodioxin moiety could similarly interact with viral glycoproteins .
- Cytotoxicity : Densazalin’s pyridinium chains confer cytotoxicity, while the target compound’s methyl and methoxy groups may lower toxicity .
Biological Activity
The compound 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a benzodioxin moiety and a diazatricyclo core. The molecular formula is with a molecular weight of approximately 336.38 g/mol. Its structural complexity is expected to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Antimicrobial Properties : Compounds containing benzodioxin and thiadiazole moieties have demonstrated significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
1. Enzyme Inhibition
A study evaluating related compounds showed that those with similar structural features exhibited potent inhibitory activity against human isoforms of MAO A and B as well as cholinesterases (AChE and BChE). For instance:
- IC50 values for MAO B inhibition ranged from 0.51 μM to 3.51 μM across various derivatives, indicating strong potential for neuroprotective applications in conditions like Alzheimer's disease .
2. Antimicrobial Activity
Compounds derived from the 1,3,4-thiadiazole scaffold have been reported to possess antimicrobial properties:
- Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
Research has demonstrated that compounds similar to the target molecule can inhibit the growth of several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (cisplatin-resistant ovarian cancer).
- Results : Significant reductions in cell viability were observed at micromolar concentrations, suggesting a need for further exploration into the mechanisms underlying this activity .
Case Study 1: Neuroprotective Potential
In a study focused on neuroprotective agents, derivatives of the target compound were synthesized and tested for their ability to inhibit MAO enzymes:
- Findings : Compounds displayed selective inhibition profiles with potential implications for treating neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A series of benzodioxin derivatives were evaluated for their antimicrobial properties:
- Results : Certain derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency, while inert atmospheres prevent oxidation of sensitive functional groups. Design of Experiments (DoE) can systematically optimize yield and purity by varying parameters in a factorial design . Analytical validation via NMR and mass spectrometry is critical to confirm structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are indispensable for structural elucidation. Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm) or differential scanning calorimetry (DSC) to detect polymorphic impurities. Crystallographic studies (XRD) may resolve ambiguities in stereochemistry .
Q. How can researchers design initial experiments to explore the compound’s reactivity?
- Methodological Answer : Begin with pilot reactions under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) to test functional group compatibility. Use fractional factorial designs to screen variables like pH, catalysts, and stoichiometry. Track reaction progress via TLC or in-situ IR spectroscopy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways, identifying thermodynamically favorable intermediates. Molecular dynamics simulations model solvent effects on transition states. Coupling computational predictions with high-throughput experimentation (HTE) validates theoretical models and accelerates optimization .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent reaction yields?
- Methodological Answer : Apply mechanistic backtracking: (1) Isolate intermediates via column chromatography or preparative HPLC, (2) characterize byproducts via LC-MS/MS, and (3) revise reaction mechanisms using kinetic isotope effects (KIE) or Hammett plots. Cross-validate hypotheses with computational free-energy landscapes .
Q. How can advanced statistical models optimize reaction parameters for high-purity yields in multi-step syntheses?
- Methodological Answer : Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature vs. catalyst loading). Bayesian optimization integrates prior experimental data to predict optimal conditions with minimal trials. For multi-step processes, apply split-plot designs to account for stepwise variability .
Q. What are the challenges in characterizing complex reaction intermediates, and how can they be addressed?
- Methodological Answer : Air- or moisture-sensitive intermediates require glovebox techniques for isolation. Cryogenic NMR (e.g., 100 K) stabilizes transient species for structural analysis. Time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) capture rapid kinetic events. Machine learning algorithms classify spectral data to identify unknown intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
